

A Comprehensive Technical Guide to 4,6-Pyrimidinedicarboxylic Acid (CAS 16490-02-1)

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Compound of Interest

Compound Name: *Pyrimidine-4,6-dicarboxylic acid*

Cat. No.: *B031161*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of 4,6-Pyrimidinedicarboxylic acid (CAS 16490-02-1). This compound serves as a crucial building block in medicinal chemistry, particularly in the development of enzyme inhibitors for various therapeutic targets.

Core Chemical Identity and Properties

4,6-Pyrimidinedicarboxylic acid, a heterocyclic compound, is distinguished by a pyrimidine core functionalized with two carboxylic acid groups at the 4 and 6 positions. This structural arrangement imparts specific chemical reactivity and allows for its use as a versatile scaffold in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 4,6-Pyrimidinedicarboxylic Acid

Property	Value	Source(s)
CAS Number	16490-02-1	[1] [2]
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[2]
Molecular Weight	168.11 g/mol	[2]
Melting Point	238-240 °C	[1]
Boiling Point	497.4 °C at 760 mmHg	[1]
Density	1.665 g/cm ³	[1]
pKa	2.14 (Predicted)	[1]
Appearance	Solid	[3]
Solubility	Data not readily available	[1]
Storage Temperature	2-8°C, under inert gas	[1]

Table 2: Spectroscopic and Computational Data for 4,6-Pyrimidinedicarboxylic Acid

Data Type	Value	Source(s)
XLogP3	-0.1	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	6	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	100 Å ²	[2]
Complexity	186	[2]

Synthesis and Derivatization

The synthesis of 4,6-Pyrimidinedicarboxylic acid can be achieved through various organic chemistry routes. A common method involves the oxidation of a readily available precursor, 4,6-

dimethylpyrimidine.

Experimental Protocol: Synthesis of 4,6-Pyrimidinedicarboxylic Acid

This protocol is a representative method based on the oxidation of a substituted pyrimidine.

Materials:

- 4,6-dimethylpyrimidine
- Potassium permanganate (KMnO_4) or other suitable oxidizing agent
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3)
- Distilled water
- Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

- A solution of 4,6-dimethylpyrimidine is prepared in an appropriate solvent, such as aqueous sulfuric acid.
- The solution is heated to reflux.
- Potassium permanganate is added portion-wise to the refluxing solution. The reaction is exothermic and should be controlled carefully.
- After the addition is complete, the mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The hot solution is then filtered to remove manganese dioxide (MnO_2).
- The filtrate is cooled, and excess oxidizing agent is quenched by the addition of sodium bisulfite.

- The solution is then cooled in an ice bath to precipitate the crude 4,6-Pyrimidinedicarboxylic acid.
- The crude product is collected by vacuum filtration and washed with cold water.
- Further purification can be achieved by recrystallization from hot water or another suitable solvent.

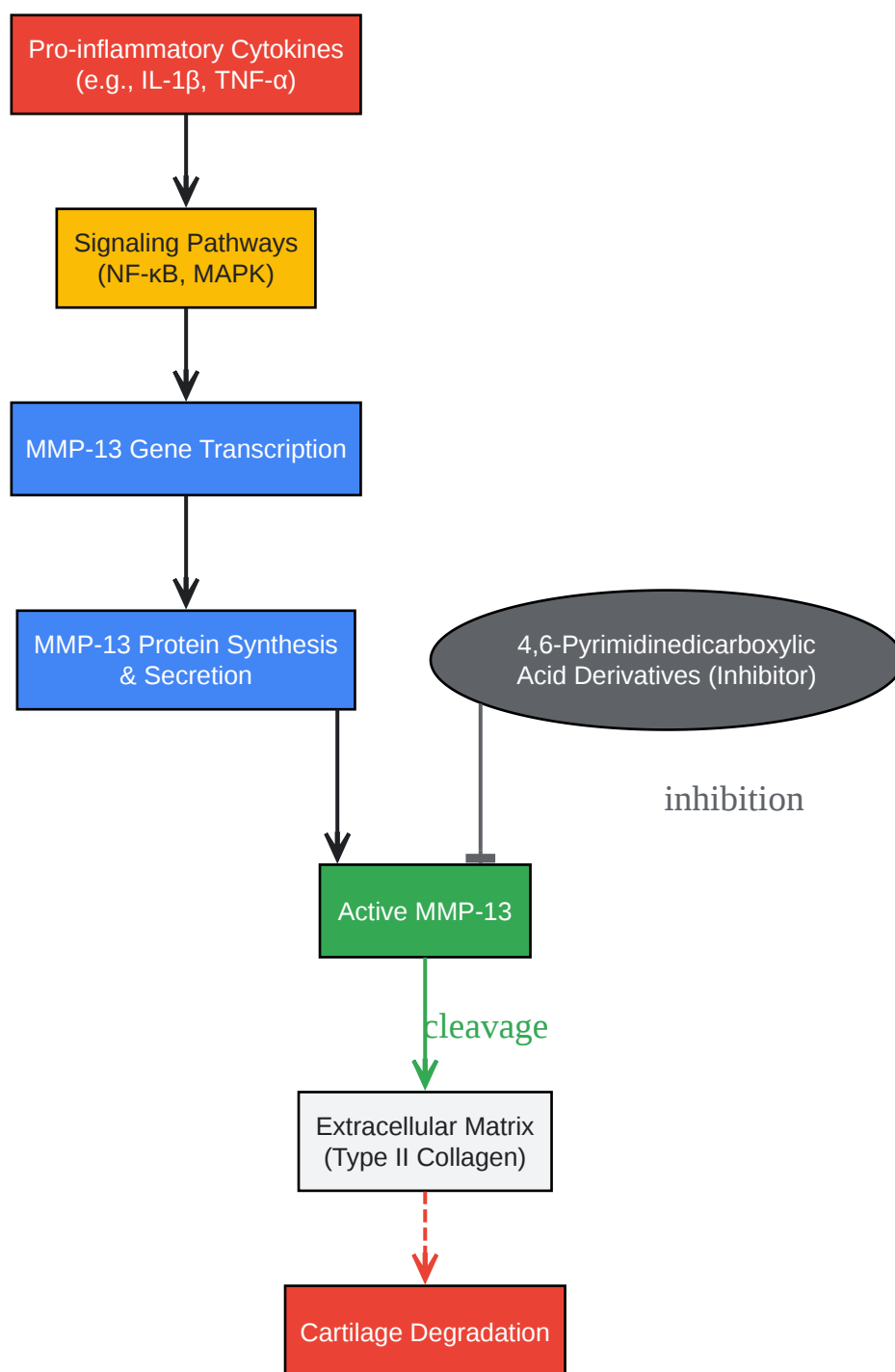
The dicarboxylic acid functionality of this molecule allows for a wide range of derivatization reactions, including esterification and amidation, to produce a library of compounds for screening in drug discovery programs.

Biological Significance and Applications

4,6-Pyrimidinedicarboxylic acid is a key intermediate in the synthesis of potent and selective enzyme inhibitors. Its derivatives have shown significant activity against matrix metalloproteinase-13 (MMP-13) and the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.^{[4][5]} Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis.^{[4][5]} Derivatives of 4,6-Pyrimidinedicarboxylic acid have been developed as selective inhibitors of MMP-13, offering a potential therapeutic strategy for osteoarthritis.



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Caption: MMP-13 Signaling Pathway in Osteoarthritis.

Experimental Protocol: MMP-13 Inhibition Assay

This fluorometric assay quantifies the enzymatic activity of MMP-13.

Materials:

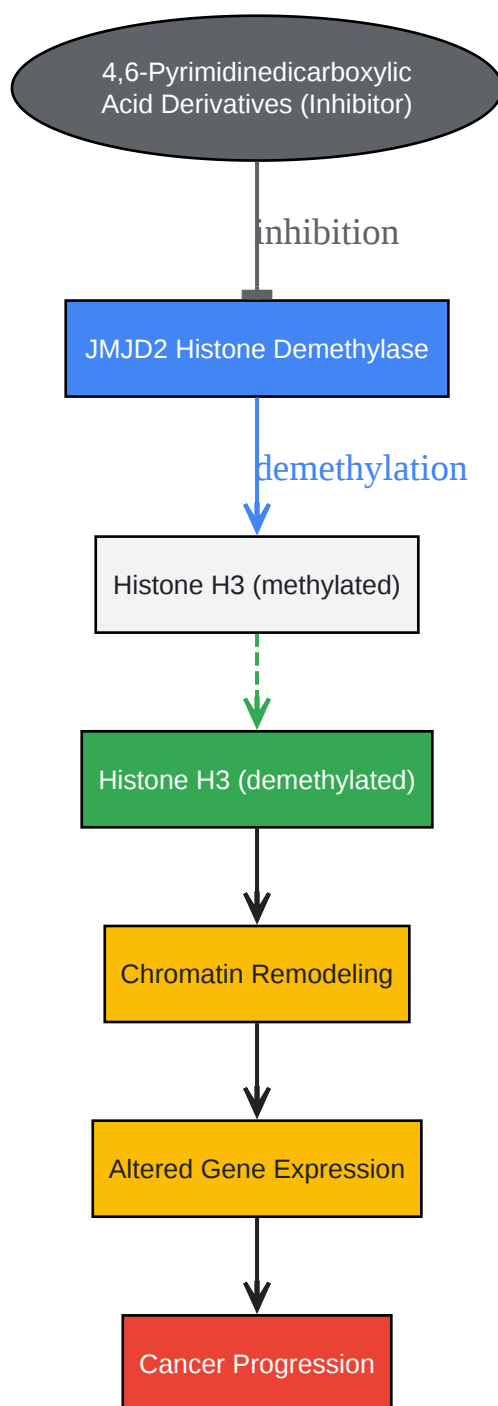
- Recombinant human MMP-13
- Fluorogenic MMP-13 substrate
- Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl)
- Test inhibitor (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In the microplate, add the assay buffer, the test inhibitor solution, and the recombinant MMP-13 enzyme.
- Incubate the mixture at room temperature for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-13 results in a fluorescent signal.
- The rate of the reaction is determined from the linear phase of the fluorescence curve.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the reaction rates against the inhibitor concentrations.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Inhibition of JMJD2 Histone Demethylases

The JMJD2 family of enzymes are histone demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[\[9\]](#)[\[10\]](#) Dysregulation of JMJD2 activity is associated with various cancers.[\[9\]](#)[\[10\]](#) 4,6-Pyrimidinedicarboxylic acid serves as a scaffold for the design of inhibitors targeting these enzymes.



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